
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid
Übersicht
Beschreibung
5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the compounds discussed in the research. It likely contains a phenyl ring substituted with a fluoro group and a trifluoromethyl group, as well as an acetic acid moiety.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and α-trifluoromethyl alkenes involves a photocatalytic defluorinative coupling that cleaves a C-F bond in the trifluoromethyl group . Another study describes the concurrent fluoro-trifluoromethylation of arylacetylenes, which could be relevant to the synthesis of 5-fluoro-2-(trifluoromethyl)phenylacetic acid . Additionally, the synthesis of a novel fluorinated aromatic diamine monomer suggests a method for introducing trifluoromethyl groups into aromatic compounds .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(trifluoromethyl)phenylacetic acid would likely exhibit characteristics similar to those of the compounds studied in the provided papers. For example, the coordination chemistry of 5-fluoroorotic acid with transition metals reveals various coordination modes of a fluorinated ligand . This information could be extrapolated to understand the potential coordination behavior of 5-fluoro-2-(trifluoromethyl)phenylacetic acid.
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is highlighted in several studies. The synthesis of 2, 4, 5-trifluorophenylacetic acid involves substitution and hydrolysis decarboxylation processes . Moreover, the preparation of trifluoromethylated compounds through Friedel-Crafts alkylation indicates the reactivity of trifluoromethyl groups in electrophilic aromatic substitution reactions . These reactions could be relevant to the chemical behavior of 5-fluoro-2-(trifluoromethyl)phenylacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles affects the properties of these molecules, making them important for medicinal and agricultural chemistry . Although the specific properties of 5-fluoro-2-(trifluoromethyl)phenylacetic acid are not discussed, it can be inferred that the presence of fluorine would enhance its lipophilicity and bioavailability, similar to other fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-Trifluoromethyl-2-formylphenylboronic acid, a compound similar to 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid, has been synthesized and studied for its antimicrobial activity .
- Methods of Application : The compound is synthesized and its structure and properties are characterized. The presence of an electron-withdrawing substituent results in a considerable rise in acidity compared to its analogues .
- Results : The compound shows moderate action against Candida albicans, higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole), a recently approved benzoxaborole antifungal drug .
Potential Antithrombotics and Lipoxygenase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-(Trifluoromethyl)phenylacetic acid, a compound related to 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid, has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Potential Use as Antitumor Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, a compound related to 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid, has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The compound is used as a reactant for functionalization via lithiation and reaction with electrophiles, and for selective rhodium-catalyzed conjugate addition reactions .
- Results : The specific results or outcomes obtained are not detailed in the source .
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 . It is a solid powder at room temperature .
- The compound is classified as Acute Tox. 4 Oral under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle it with care, avoiding inhalation, skin contact, and eye contact .
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 . It is a solid powder at room temperature .
- The compound is classified as Acute Tox. 4 Oral under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle it with care, avoiding inhalation, skin contact, and eye contact .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZRGDMAFXULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372166 | |
| Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |
CAS RN |
239135-52-5 | |
| Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239135-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)

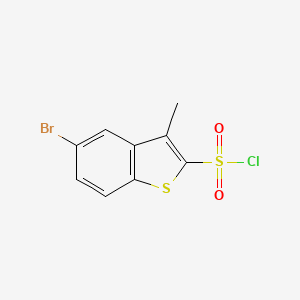


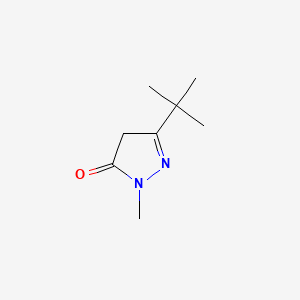
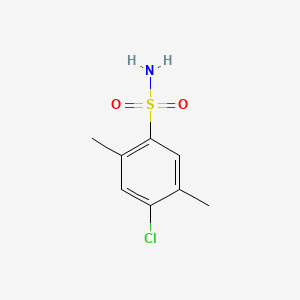
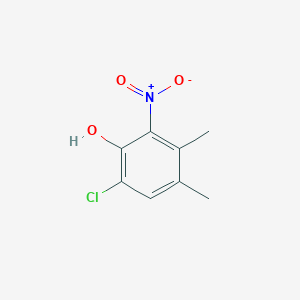


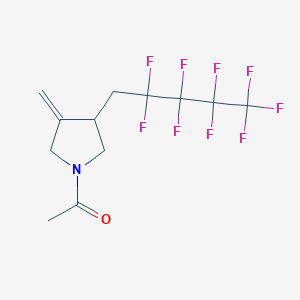
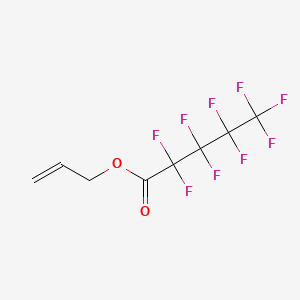
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
